6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE
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Overview
Description
6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with a nitro group and a piperidinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a benzoxazole derivative, followed by the introduction of the piperidinomethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinomethyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitro-3-R-benzo[d]isoxazoles: These compounds share a similar nitro-substituted benzoxazole structure but differ in the position and type of substituents.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds have a pyrimidine core and exhibit diverse biological activities.
Uniqueness
6-NITRO-3-(PIPERIDINOMETHYL)-1,3-BENZOXAZOL-2(3H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-nitro-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-13-15(9-14-6-2-1-3-7-14)11-5-4-10(16(18)19)8-12(11)20-13/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOUZZCVNFAIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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